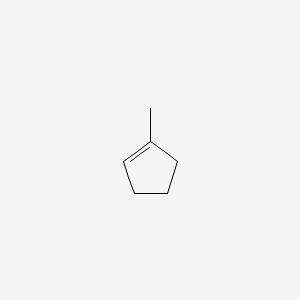

1-Methylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1-Methylcyclopentene

Introduction

1-Methylcyclopentene (C₆H₁₀, CAS No: 693-89-0) is a cyclic alkene of significant interest in organic synthesis and materials science. Its utility as a precursor for various chemical transformations necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in drug development, offering not just spectral data but also the underlying principles and practical methodologies for its acquisition and interpretation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeletons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise atomic connectivity and chemical environment within a molecule. For this compound, these techniques provide definitive information about its cyclic structure and the positions of its double bond and methyl group.

A. ¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule.

Data Summary: ¹H NMR of this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic Proton (C2-H) | ~5.30 | Triplet of triplets (tt) | 1H |

| Allylic Protons (C3-H₂, C5-H₂) | ~2.11 - 2.36 | Multiplet (m) | 4H |

| Aliphatic Protons (C4-H₂) | ~1.90 | Quintet (quint) | 2H |

| Methyl Protons (C1-CH₃) | ~1.72 | Singlet (s) | 3H |

Data sourced from ChemicalBook.

Expert Analysis and Causality:

The downfield chemical shift of the vinylic proton at ~5.30 ppm is a direct consequence of the anisotropic effect of the π-electron cloud of the C=C double bond. This effect deshields the vinylic proton, causing it to resonate at a lower magnetic field. Its complex multiplicity, a triplet of triplets, arises from coupling to the two adjacent allylic protons on C5 and the two allylic protons on C3, with slightly different coupling constants.

The allylic protons appear as a multiplet between ~2.11 and 2.36 ppm. Their resonance is shifted downfield compared to typical aliphatic protons due to the moderate deshielding effect of the adjacent double bond. The complexity of this signal is a result of both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), including the vinylic proton.

The aliphatic protons on C4 are the most shielded of the ring protons, resonating at ~1.90 ppm. The observed quintet multiplicity is a result of coupling to the two adjacent allylic protons on C3 and the two allylic protons on C5.

The methyl protons appear as a sharp singlet at ~1.72 ppm. The absence of coupling is because there are no protons on the adjacent C1 carbon.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines the steps for acquiring a ¹H NMR spectrum of the volatile liquid this compound.

-

Sample Preparation:

-

In a clean, dry vial, prepare a solution of this compound by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is free of any particulate matter by filtering it through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution. Most modern spectrometers have automated shimming routines.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 for a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.

Data Summary: ¹³C NMR of this compound

| Signal Assignment | Chemical Shift (ppm) |

| C1 (Quaternary Alkene) | ~145.9 |

| C2 (Vinylic CH) | ~121.5 |

| C5 (Allylic CH₂) | ~35.4 |

| C3 (Allylic CH₂) | ~33.1 |

| C4 (Aliphatic CH₂) | ~23.3 |

| C1-CH₃ (Methyl) | ~13.8 |

Data sourced from ChemicalBook.

Expert Analysis and Causality:

The two sp² hybridized carbons of the double bond are significantly deshielded and appear at the lowest field. The quaternary carbon (C1) at ~145.9 ppm is further downfield than the vinylic methine carbon (C2) at ~121.5 ppm due to the substitution effect of the methyl group.

The sp³ hybridized carbons of the ring and the methyl group resonate at higher fields. The allylic carbons (C3 and C5) are found at ~33.1 and ~35.4 ppm, respectively. Their slight difference in chemical shift is due to subtle differences in their electronic environments. The aliphatic C4 carbon is the most shielded of the ring carbons, appearing at ~23.3 ppm. Finally, the methyl carbon resonates at the highest field, ~13.8 ppm, as expected for a primary alkyl carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation for ¹³C NMR is the same as for ¹H NMR. However, the data acquisition parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Follow the same procedure as for ¹H NMR, although a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Select a standard proton-decoupled ¹³C NMR experiment.

-

Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of scans: A significantly higher number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3045 | =C-H Stretch | Medium |

| ~2950, ~2870 | C-H Stretch (sp³) | Strong |

| ~1660 | C=C Stretch | Medium |

| ~1450 | CH₂ Scissoring | Medium |

| ~815 | =C-H Bend (out-of-plane) | Strong |

Data interpreted from the NIST Chemistry WebBook and general IR correlation tables.

Expert Analysis and Causality:

The presence of a peak at ~3045 cm⁻¹, just above the 3000 cm⁻¹ threshold, is a clear indication of a C-H bond where the carbon is sp² hybridized , confirming the presence of an alkene. The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ring and the methyl group.

The absorption at ~1660 cm⁻¹ is due to the C=C stretching vibration of the trisubstituted double bond. The strong peak at ~815 cm⁻¹ is attributed to the out-of-plane bending (wagging) of the vinylic C-H bond , which is highly characteristic for trisubstituted alkenes.

Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

For a pure liquid like this compound, the simplest method is to run a "neat" sample as a thin film between two salt plates.

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.

Data Summary: Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 82 | ~31% | [C₆H₁₀]⁺• (Molecular Ion) |

| 67 | 100% | [C₅H₇]⁺ (Loss of •CH₃) |

| 54 | ~6% | [C₄H₆]⁺• (Retro-Diels-Alder) |

| 41 | ~16% | [C₃H₅]⁺ (Allyl Cation) |

| 39 | ~14% | [C₃H₃]⁺ |

Data sourced from the NIST Chemistry WebBook.

Expert Analysis and Causality:

The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 82, which corresponds to the molecular weight of this compound (C₆H₁₀).

The base peak (the most intense peak) at m/z 67 is due to the loss of a methyl radical (•CH₃) from the molecular ion. This fragmentation is highly favored because it results in a stable, resonance-stabilized cyclopentenyl cation.

A peak at m/z 54 can be attributed to a retro-Diels-Alder reaction , a characteristic fragmentation pathway for cyclic alkenes. This involves the cleavage of the ring to form 1,3-butadiene (a neutral molecule) and an ethylene radical cation, though in this case, the charge is likely retained on the larger fragment. The more probable fragmentation leading to m/z 54 is the loss of an ethyl radical.

The peak at m/z 41 is likely the stable allyl cation , [C₃H₅]⁺, formed through further fragmentation of the cyclopentenyl cation.

Proposed Fragmentation Pathways

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Transfer the solution to a 2 mL GC autosampler vial and cap it.

-

-

Instrument Setup (GC):

-

Set the GC parameters. A typical setup would include:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight (e.g., 100).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized and detected.

-

-

Data Processing:

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and analyze the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

IV. Conclusion: A Synthesized Spectroscopic Portrait

The collective data from NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon and proton skeleton, confirming the positions of the double bond, methyl group, and cyclic structure. IR spectroscopy verifies the presence of the key alkene functional group through its characteristic C=C and =C-H stretching and bending vibrations. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, most notably the loss of a methyl group to form a stable cyclopentenyl cation.

This guide has provided not only the spectral data but also the rationale behind the observed phenomena and detailed, field-proven protocols for their acquisition. By understanding these principles and methodologies, researchers can confidently apply these powerful analytical techniques to their own work in chemical synthesis and drug development.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Mestrelab Research. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

Coates, J. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 14-21. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation | PDF. Retrieved from [Link]

-

Homework.Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR.... Retrieved from [Link]

1-Methylcyclopentene CAS number 693-89-0 information

An In-depth Technical Guide to 1-Methylcyclopentene (CAS 693-89-0)

Abstract

This compound (CAS No. 693-89-0) is a highly versatile and reactive cyclic alkene that serves as a pivotal building block in modern organic chemistry.[1][2] Its unique structure, featuring a trisubstituted double bond within a strained five-membered ring, imparts a high degree of reactivity, making it a valuable precursor for a wide array of chemical transformations.[1] This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed spectroscopic signature, prevalent synthetic methodologies, and characteristic chemical reactivity. Furthermore, this guide outlines its significant applications in polymer chemistry, fine chemical synthesis, and as a precursor to complex molecular architectures, including pharmaceutical intermediates.[1][3][4] All discussions are grounded in established scientific literature, with detailed experimental protocols and safety guidelines to ensure both scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is a clear, colorless, and highly flammable liquid with a distinct hydrocarbon odor.[1][5] It is characterized by the molecular formula C₆H₁₀ and a molecular weight of approximately 82.14 g/mol .[5][6] Its insolubility in water and solubility in common organic solvents are key considerations for its use in synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Registry Number | 693-89-0 | [5][6] |

| Molecular Formula | C₆H₁₀ | [5][6] |

| Molecular Weight | 82.14 g/mol | [6][7] |

| IUPAC Name | This compound | [6][8] |

| Synonyms | 1-Methyl-1-cyclopentene, Cyclopentene, 1-methyl- | [2][5] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 72-77 °C | [1][5][7] |

| Melting Point | -127 °C to -142 °C | [5][8] |

| Density | 0.78 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.431 - 1.433 | [1][9] |

| Flash Point | -19 °C (-2.2 °F) | [1][7] |

| Storage Temperature | Flammables area | [2][5] |

| InChI Key | ATQUFXWBVZUTKO-UHFFFAOYSA-N | [6][8] |

| SMILES | CC1=CCCC1 |[7][8] |

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below are characteristic signatures for verifying the compound's structure and purity.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

|---|---|---|

| ¹H NMR | Spectra show characteristic signals for the methyl group, allylic protons, and the single vinylic proton. | [10] |

| ¹³C NMR | The spectrum will display distinct peaks for the sp² carbons of the double bond and the sp³ carbons of the ring and methyl group. | [6] |

| Infrared (IR) | - ~3050 cm⁻¹: C-H stretch for the vinylic hydrogen (=C-H).- 2960-2850 cm⁻¹: C-H stretches for the alkyl portions.- ~1650 cm⁻¹: C=C stretch, characteristic of the alkene. | [6][11][12] |

| Mass Spectrometry (MS) | - m/z 82: Molecular ion peak [M]⁺.- m/z 67: Prominent fragment corresponding to the loss of a methyl group [M-CH₃]⁺. |[13] |

Synthesis Methodologies

This compound can be synthesized through several established routes. The choice of method often depends on the desired scale, available starting materials, and required purity. The two most prominent methods are the acid-catalyzed dehydration of 2-methylcyclopentanol and the thermal isomerization of cyclohexene.[14][15]

Laboratory Scale: Dehydration of 2-Methylcyclopentanol

This is a classic elimination reaction well-suited for laboratory-scale synthesis. The mechanism proceeds via a carbocation intermediate, which can lead to the formation of both the desired thermodynamically stable this compound (Zaitsev product) and the less substituted 3-methylcyclopentene (Hofmann product).[14] Using a less-coordinating acid like phosphoric acid and controlling the temperature can optimize the yield of the desired isomer.[14]

Caption: Synthesis of this compound via dehydration.

Experimental Protocol: Dehydration of 2-Methylcyclopentanol [14]

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.

-

Reagent Addition: In the round-bottom flask, place 2-methylcyclopentanol and a few boiling chips. Slowly add a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄).

-

Reaction: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Monitor the distillation head temperature, collecting the fraction that boils between 65-80°C. This range will capture this compound and its isomers.[16]

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally a saturated brine solution.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Final Distillation: Purify the crude product by careful fractional distillation. A column with a high number of theoretical plates (e.g., a Vigreux column) is necessary to separate this compound (b.p. ~76°C) from its lower-boiling isomers.[14]

Industrial Scale: Isomerization of Cyclohexene

For larger-scale production, the gas-phase thermal isomerization of cyclohexene is often employed.[15] This process typically involves passing cyclohexene vapor over a solid acid catalyst, such as silicon dioxide, at elevated temperatures (e.g., 400°C).[15] This method can also be performed starting from cyclohexanol, which first dehydrates to cyclohexene in situ before isomerizing.[15][16] The resulting product mixture, containing isomeric methylcyclopentenes, requires purification by distillation.[16]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its electron-rich, trisubstituted double bond.[1] It readily undergoes electrophilic addition reactions, oxidations, and polymerizations.

Electrophilic Addition

Electrophilic addition proceeds via the formation of the most stable carbocation intermediate. For this compound, this is a tertiary carbocation, leading to Markovnikov regioselectivity where the electrophile adds to the less substituted carbon of the double bond.[17]

Caption: Mechanism of electrophilic addition of HBr.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the double bond to yield carbonyl compounds. For this compound, this reaction produces 6-oxoheptanal, a valuable difunctional intermediate used in the synthesis of fragrances and pharmaceutical building blocks.[4]

Caption: Experimental workflow for the ozonolysis of this compound.

Experimental Protocol: Reductive Ozonolysis [4]

-

Reaction Setup: Dissolve this compound in a 2:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and methanol (MeOH) in a round-bottom flask equipped for gas bubbling. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone (O₃) gas through the stirred solution. Monitor the reaction until a persistent blue color indicates a slight excess of ozone.

-

Quenching: Purge the solution with nitrogen gas to remove residual ozone.

-

Reductive Work-up: Add a reducing agent to the cold solution. Common choices include zinc dust with acetic acid or dimethyl sulfide (DMS). Allow the mixture to warm to room temperature and stir for several hours.

-

Isolation: Perform an aqueous work-up by washing the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-oxoheptanal.

-

Purification: The product can be purified by vacuum distillation or column chromatography.

Polymerization

The strained ring of this compound makes it an excellent monomer for various polymerization techniques, leading to polymers with unique properties for specialized plastics and resins.[3]

-

Ring-Opening Metathesis Polymerization (ROMP): Utilizes catalysts like Grubbs' catalyst to open the ring and form linear polymers.

-

Cationic Polymerization: Initiated by an electrophile, this method is effective because the methyl group helps stabilize the resulting carbocation.[3]

-

Ziegler-Natta Polymerization: Employs coordination catalysts to produce stereoregular polymers.[3]

Applications in Research and Development

This compound is more than a simple alkene; it is a strategic starting material in several advanced applications.

-

Fine Chemical Synthesis: As demonstrated by its ozonolysis to 6-oxoheptanal, it is a precursor to difunctional molecules that are building blocks for more complex targets.[4]

-

Pharmaceutical Building Block: Its rigid cyclic structure makes it a valuable scaffold in the synthesis of complex molecules, including carbocyclic nucleosides and prostaglandins.[1]

-

Mechanistic Studies: It is used as a model olefin to study the kinetics of hydrogenation and to probe the formation of carbenium ions on zeolite catalysts.[18][19]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Physical Hazards: It is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[20]

-

Health Hazards: It poses a serious aspiration hazard (GHS Aspiration Toxicity Category 1) and may be fatal if swallowed and enters the airways.[6][7][20]

-

Handling Procedures:

-

Work only in a well-ventilated area, preferably a chemical fume hood.[21]

-

Keep away from heat, sparks, open flames, and hot surfaces.[20][21]

-

Use explosion-proof electrical and lighting equipment. Ground and bond all containers and receiving equipment to prevent static discharge.[20][22]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

-

Storage:

References

- Benchchem. (n.d.). Application of this compound in the Synthesis of Novel Polymers.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Vulcanchem. (n.d.). This compound - 693-89-0.

- Benchchem. (n.d.). Technical Support Center: Synthesis of this compound.

- Google Patents. (n.d.). US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to this compound: Properties, Reactivity, and Applications.

- Guidechem. (n.d.). This compound 693-89-0 wiki.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (n.d.). This compound 98 693-89-0.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemicalBook. (n.d.). This compound (693-89-0).

- Fisher Scientific. (2008). 1-Methyl-1-cyclopentene SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Fine Chemicals and Pharmaceuticals Using this compound.

- Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.

- Sigma-Aldrich. (n.d.). This compound 98 693-89-0.

- Study.com. (n.d.). Write the reaction mechanism for the reaction of this compound with each of the following reagents.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g.

- Fisher Scientific. (2010). Methylcyclopentane SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound(693-89-0) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook.

- MilliporeSigma. (2021). 1-methylcyclohexene SAFETY DATA SHEET.

- National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook.

- Benchchem. (n.d.). Spectroscopic data for 1-Propylcyclopentene (NMR, IR, Mass Spec).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (693-89-0) for sale [vulcanchem.com]

- 6. This compound | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 693-89-0 [sigmaaldrich.com]

- 8. chem-casts.com [chem-casts.com]

- 9. A18816.06 [thermofisher.com]

- 10. This compound(693-89-0) 1H NMR spectrum [chemicalbook.com]

- 11. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 16. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 17. homework.study.com [homework.study.com]

- 18. This compound | 693-89-0 [chemicalbook.com]

- 19. 1-甲基环戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. beta.lakeland.edu [beta.lakeland.edu]

- 22. fishersci.com [fishersci.com]

The Evolving Alkene: A Technical Guide to the Discovery, Synthesis, and Application of Substituted Cycloalkenes

Abstract: Substituted cycloalkenes, cyclic hydrocarbons featuring at least one endocyclic carbon-carbon double bond, represent a cornerstone of modern organic chemistry. Once theoretical curiosities fraught with perceived instability, they have evolved into indispensable structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the historical journey of substituted cycloalkenes, from the early theoretical concepts that governed their discovery to the revolutionary synthetic methodologies that enabled their widespread use. We will dissect the causality behind key experimental choices in seminal synthetic strategies, including the Diels-Alder reaction and Nobel Prize-winning olefin metathesis. Furthermore, this guide will illuminate their critical role in drug development through a detailed case study on the synthesis of Oseltamivir (Tamiflu®), offering researchers, scientists, and drug development professionals a comprehensive reference on this vital class of molecules.

Section 1: Early Concepts and a New Frontier (Late 19th to Early 20th Century)

Theoretical Foundations: The Challenge of Cyclic Systems

The late 19th century was a period of burgeoning understanding in chemical structure, yet the concept of cyclic molecules presented a significant intellectual challenge. The prevailing view of molecular geometry was largely two-dimensional, making the stability of ring structures difficult to rationalize.

It was in this context that Adolf von Baeyer, in 1885, proposed his seminal "Strain Theory" to explain the relative stabilities of cycloalkanes.[1][2] Baeyer postulated that carbon atoms prefer a tetrahedral bond angle of 109.5°. He assumed, incorrectly, that all cycloalkanes were planar polygons.[1][2] According to his theory, any deviation from this ideal angle would induce "angle strain," rendering the molecule less stable.[2][3] For cyclopropane and cyclobutane, the geometric bond angles of 60° and 90°, respectively, created significant deviation and thus high strain, explaining their observed reactivity.[2][4] Conversely, cyclopentane, with a planar angle of 108°, was predicted to be the most stable, as it had the least angle strain.[2][5]

Baeyer's theory, while flawed in its assumption of planarity for all rings, was a crucial first step.[1] It provided a framework for thinking about the energetic penalties of ring formation and inadvertently highlighted the challenges chemists would face in synthesizing stable cyclic systems, particularly those containing the additional geometric constraints of a double bond. The introduction of a double bond within a small, strained ring was considered highly unfavorable, delaying the discovery and synthesis of simple cycloalkenes.

First Syntheses: The Dawn of the Cycloalkene

Despite the theoretical hurdles, pioneering chemists began to develop methods to construct cyclic systems. While not always targeting substituted cycloalkenes directly, their work laid the essential groundwork. Intramolecular cyclization reactions, where a single molecule containing two reactive functional groups is induced to form a ring, became a key strategy.

Early methods often relied on harsh conditions and were limited in scope. Dehydrohalogenation of dihalocycloalkanes, an example of an elimination reaction, was one such approach where a strong base would remove two atoms from adjacent carbons to form a double bond.[6] However, more elegant and controlled methods soon emerged.

The Dieckmann Condensation , an intramolecular version of the Claisen condensation discovered by Walter Dieckmann, proved effective for synthesizing 5- and 6-membered rings.[7][8][9] This base-catalyzed reaction involves the intramolecular condensation of a diester to form a cyclic β-keto ester, which can then be further manipulated to yield a substituted cycloalkene.[7][8]

Similarly, the Thorpe-Ziegler reaction provided a method for synthesizing larger rings. This intramolecular cyclization of a dinitrile, conceptually related to the Dieckmann condensation, produces a cyclic ketone after acidic hydrolysis, which serves as a precursor to cycloalkenes.[4][10] These early cyclization methods were critical, demonstrating that with the right precursors, the formation of cyclic structures, including those that could lead to substituted cycloalkenes, was achievable.

Section 2: The Diels-Alder Revolution (Mid-20th Century)

A Paradigm Shift in Ring Formation

The landscape of cycloalkene synthesis was irrevocably changed in 1928 with the discovery of a new reaction by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950.[8] The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[6][8][9]

This reaction was revolutionary for several reasons. Firstly, it is highly convergent, meaning it joins two separate components together in a single step to create a complex cyclic product.[11] Secondly, it is a concerted pericyclic reaction, allowing for the simultaneous formation of two new carbon-carbon bonds.[8] Most importantly, the Diels-Alder reaction provides exceptional control over the stereochemistry of the resulting six-membered ring, a feature of immense value in the synthesis of complex molecules like natural products and pharmaceuticals.[8][11] Its reliability and stereoselectivity made the construction of functionalized cyclohexene rings, a common motif in bioactive molecules, a routine and predictable process.[8][12]

Caption: Mechanism of the Diels-Alder reaction.

Protocol Deep Dive: A Classic Diels-Alder Cycloaddition

The reaction between freshly "cracked" cyclopentadiene (the diene) and maleic anhydride (the dienophile) is a classic undergraduate laboratory experiment that demonstrates the efficiency and stereoselectivity of the Diels-Alder reaction. Dicyclopentadiene is thermally decomposed (cracked) to yield the reactive cyclopentadiene monomer, which must be used quickly as it readily dimerizes.[1][12]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

-

Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming the mixture on a hot plate. Once dissolved, add 8 mL of hexane and cool the solution in an ice bath.[13]

-

Diels-Alder Reaction: To the cold maleic anhydride solution, add 2.0 mL of freshly cracked cyclopentadiene. Swirl the flask to ensure thorough mixing. An exothermic reaction should occur, and a white solid product will begin to crystallize.[2][13]

-

Recrystallization and Isolation: Allow the flask to stand at room temperature for 5-10 minutes to ensure the reaction is complete. Heat the mixture on the hot plate until all the solid product redissolves. Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.[12][13]

-

Product Collection: Cool the flask in an ice bath to maximize crystallization. Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any residual impurities.[2][12]

-

Drying and Characterization: Allow the product to air dry on the filter paper. Once dry, determine the weight, calculate the percentage yield, and characterize the product by measuring its melting point.

Self-Validation: The success of this protocol is validated by the formation of a white crystalline solid with a sharp melting point consistent with the literature value for the endo product. The high degree of stereoselectivity, favoring the endo isomer, is a hallmark of this specific reaction and serves as an internal validation of the underlying principles of kinetic control in Diels-Alder reactions.[14]

Section 3: The Rise of Modern Synthetic Methods (Late 20th Century to Present)

Ring-Closing Metathesis (RCM): A Nobel-Winning Strategy

While the Diels-Alder reaction mastered the synthesis of six-membered rings, the efficient construction of other ring sizes, especially medium (8-11 atoms) and large rings (macrocycles), remained a significant challenge. This changed dramatically with the development of olefin metathesis, a reaction that involves the cutting and reorganizing of carbon-carbon double bonds. For their collective work in this field, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry.[13]

The intramolecular variant, Ring-Closing Metathesis (RCM), has become a powerful and widely used method for synthesizing unsaturated rings of various sizes.[13][15] The reaction uses a transition metal carbene complex (the catalyst) to cyclize a diene (a molecule with two terminal alkenes). The driving force for the reaction is often the formation of a small, volatile byproduct, such as ethylene gas, which can be easily removed from the reaction mixture.[16][17]

The first example of RCM was reported by Dider Villemin in 1980.[13] However, it was the development of well-defined, functional-group-tolerant catalysts by Schrock (molybdenum-based) and Grubbs (ruthenium-based) in the 1990s that propelled RCM to the forefront of organic synthesis.[13][14][16] These catalysts are remarkably robust, tolerating a wide range of functional groups and solvents, making them applicable to the synthesis of complex molecules.[10][16]

| Catalyst Generation | Key Features & Applications |

| First-Generation Grubbs | Based on a ruthenium center with two phosphine ligands. Effective for RCM to form di-substituted olefins and for ring-opening metathesis polymerizations (ROMP).[18] |

| Second-Generation Grubbs | One phosphine ligand is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand.[18] Exhibits higher activity and thermal stability, enabling the formation of more sterically hindered tri- and tetrasubstituted cycloalkenes.[17][18] |

| Hoveyda-Grubbs Catalysts | A chelating isopropoxystyrene ligand is attached to the ruthenium center. These catalysts show enhanced stability and are often used in industrial applications due to their ease of handling and removal.[19][20] |

Experimental Workflow: Synthesis of a Substituted Cyclopentene via RCM

The RCM of diethyl diallylmalonate is a common example used to demonstrate the effectiveness of Grubbs-type catalysts in forming five-membered rings.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. studylib.net [studylib.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Alkene - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. brainly.in [brainly.in]

- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. unwisdom.org [unwisdom.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. community.wvu.edu [community.wvu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 17. Alkene synthesis by anti-elimination [organic-chemistry.org]

- 18. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 19. React App [pmc.umicore.com]

- 20. tandfonline.com [tandfonline.com]

1-Methylcyclopentene thermodynamic properties and stability

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and relative stability of this compound, a key cyclic alkene in organic synthesis. We delve into its fundamental thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy, presenting both experimental and computationally derived data. A central focus is the comparative stability of this compound against its isomers, particularly the exocyclic methylenecyclopentane. This stability is rationalized through the principles of hyperconjugation and steric effects, and quantified using heats of hydrogenation. The guide further details the dynamics of isomerization, explaining the mechanistic basis for the preferential formation of the endocyclic isomer under catalytic conditions. Included are detailed, field-proven experimental and computational protocols for the determination of these properties, designed to provide researchers with a self-validating framework for their own investigations. This document serves as an authoritative resource, grounded in peer-reviewed literature, to support synthetic strategy, reaction mechanism elucidation, and process development.

Introduction: The Significance of this compound

This compound (C₆H₁₀) is a cyclic alkene whose rigid, strained five-membered ring and trisubstituted double bond confer unique reactivity and stereochemical properties.[1] As a structural motif and a synthetic intermediate, it is of considerable interest in organic chemistry, from fundamental mechanistic studies to the synthesis of complex natural products and pharmaceutical agents. An understanding of its thermodynamic landscape is not merely academic; it is critical for predicting reaction equilibria, controlling product distributions, and optimizing synthetic routes.

The thermodynamic stability of an alkene dictates its behavior in isomerization reactions and influences the energy profile of addition reactions.[2][3] For drug development professionals, comprehending the relative stability of isomers is crucial, as even minor structural changes can profoundly impact a molecule's biological activity and pharmacokinetic profile. This guide provides the core thermodynamic data and the causal logic behind the experimental and computational evaluation of this compound's stability, empowering researchers to make informed decisions in their work.

Core Thermodynamic Properties of this compound

The fundamental thermodynamic properties of a compound dictate its energy content and its behavior under various conditions. For this compound, these values have been determined through a combination of experimental calorimetry and computational chemistry.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound at standard conditions (25 °C and 1.01325 bar), compiled from authoritative sources.[4][5]

| Property | Value | Units | Phase | Source |

| Standard Enthalpy of Formation (ΔfH°) | -4.0 ± 2.0 | kJ/mol | Gas | NIST[5] |

| -37.4 ± 2.1 | kJ/mol | Liquid | NIST[5] | |

| Molar Heat Capacity (Cp) | 162.943 | kJ/(kmol·K) | Liquid | Chemcasts[4] |

| Enthalpy of Vaporization (ΔvapH°) | 32.45 | kJ/mol | Liquid | Chemcasts[4] |

| Normal Boiling Point | 75 | °C | Liquid | Chemcasts[4] |

| Density | 775.234 | kg/m ³ | Liquid | Chemcasts[4] |

| Molecular Weight | 82.1436 | g/mol | - | NIST[6] |

Methodologies for Property Determination

Experimental Approach: Calorimetry The heat of combustion is a primary experimental method for determining the enthalpy of formation of organic compounds.[7] The compound is completely burned in a bomb calorimeter, and the heat released is precisely measured. By applying Hess's law with the known enthalpies of formation of the products (CO₂ and H₂O), the enthalpy of formation of the reactant can be calculated.

Computational Approach: Density Functional Theory (DFT) Modern computational chemistry, particularly DFT, provides a powerful tool for calculating thermodynamic properties.[8] These ab initio methods solve the electronic structure of a molecule to determine its energy. By calculating the energies of this compound and its constituent elements in their standard states, the enthalpy of formation can be derived. DFT calculations have corroborated experimental findings, showing this compound to be more stable than its isomer methylenecyclopentane by an enthalpy value of 18.518 kJ/mol.[8][9]

The Stability of this compound: An Isomeric Comparison

A cornerstone of alkene chemistry is the principle that stability increases with the degree of substitution of the double bond.[2][10] This is primarily attributed to hyperconjugation, an electronic interaction where the electrons in adjacent C-H or C-C σ-bonds overlap with the empty π* antibonding orbital of the double bond, delocalizing electron density and lowering the molecule's overall energy.[11]

This compound is a trisubstituted alkene, making it significantly more stable than its less substituted isomers, such as 3-methylcyclopentene (disubstituted), 4-methylcyclopentene (disubstituted), and its exocyclic isomer, methylenecyclopentane (disubstituted).[12]

Quantifying Stability: Heat of Hydrogenation

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog).[2][13] In this reaction, isomers are hydrogenated to the same corresponding alkane (in this case, methylcyclopentane).[14] The less stable the starting alkene (higher potential energy), the more heat is released during the reaction.[13]

Experimental data clearly demonstrates the superior stability of this compound.[9]

| Isomer | Structure | Heat of Hydrogenation (kcal/mol) |

| This compound | Endocyclic, Trisubstituted | -25.3 |

| Methylenecyclopentane | Exocyclic, Disubstituted | -26.9 |

The hydrogenation of methylenecyclopentane is significantly more exothermic, confirming it is approximately 1.6 kcal/mol (6.7 kJ/mol) less stable than this compound.[9] This energy difference is the driving force behind the isomerization of the exocyclic isomer to the more stable endocyclic form.

Visualizing Isomer Stability

The following energy diagram illustrates the relative thermodynamic stabilities of this compound and methylenecyclopentane based on their heats of hydrogenation.

Caption: Energy profile comparing the stability of methylcyclopentene isomers.

Isomerization Dynamics and Protocols

The thermodynamic preference for this compound dictates the outcome of isomerization reactions. Less stable isomers, such as methylenecyclopentane, readily convert to this compound in the presence of a catalyst, a reaction that is essentially unidirectional under many conditions.[9] Studies on platinum surfaces, for example, have shown that while methylenecyclopentane easily isomerizes to this compound, the reverse reaction is not observed, indicating a significant energy barrier for converting the more stable isomer back to the less stable one.[9]

Experimental Protocol: Acid-Catalyzed Isomerization of Methylenecyclopentane

This protocol describes a representative procedure for isomerizing methylenecyclopentane to this compound. The use of an acid catalyst facilitates the formation of a carbocation intermediate, allowing for the migration of the double bond to the more thermodynamically stable position.

Objective: To demonstrate the thermodynamically driven isomerization of methylenecyclopentane to this compound.

Materials:

-

Methylenecyclopentane

-

p-Toluenesulfonic acid (catalyst)

-

Acetic acid (solvent)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of methylenecyclopentane (e.g., 1.0 g) in glacial acetic acid (e.g., 20 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg). Causality Note: The strong acid protonates the double bond, generating a tertiary carbocation intermediate which is key to the isomerization mechanism.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 118 °C). Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes).

-

Sample Quenching: Quench each aliquot by adding it to a vial containing a small amount of 5% sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract the organic components with a small volume of diethyl ether.

-

Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of this compound to methylenecyclopentane. Self-Validation: The reaction is complete when the ratio of the isomers remains constant over successive time points, indicating that equilibrium has been reached.

-

Workup (upon completion): Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 50 mL of water. Carefully neutralize the mixture by adding 5% sodium bicarbonate solution until effervescence ceases.

-

Extraction & Drying: Extract the organic layer with diethyl ether (2 x 25 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the product, which will be predominantly this compound.

Visualization of the Isomerization Workflow

The following diagram outlines the key steps in the catalytic isomerization process.

Caption: Workflow for the acid-catalyzed isomerization of methylenecyclopentane.

Conclusion and Practical Implications

The thermodynamic data and stability principles detailed in this guide are fundamental to the practical application of this compound in research and development. The key takeaways are:

-

Inherent Stability: this compound is the most thermodynamically stable C₆H₁₀ methylcyclopentene isomer due to its trisubstituted double bond.[9]

-

Predictable Equilibria: This inherent stability ensures that under equilibrium conditions, reaction mixtures will overwhelmingly favor the formation of this compound over its less substituted isomers.[15]

-

Synthetic Strategy: For synthetic chemists, this means that reaction pathways involving the formation of a methylcyclopentene ring will likely yield this compound as the major product if thermodynamic control is established. Conversely, to obtain less stable isomers, kinetic control at lower temperatures is required.

By leveraging this in-depth understanding, researchers can design more efficient synthetic routes, predict product outcomes with greater accuracy, and ultimately accelerate the development of novel chemical entities and pharmaceuticals.

References

- A Comparative Study: The Isomerization of this compound and Methylenecyclopentane. Benchchem.

- Thermophysical Properties of this compound. Chemcasts.

- (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate.

- New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. SpringerLink.

- Chemical Properties of Cyclopentene, 1-methyl- (CAS 693-89-0). Cheméo.

- CHEMICAL THERMODYNAMIC PROPERTIES OF METHYLCYCLOPENTANE AND 1-cis-3-DIMETHYLCYCLOPENTANE. Journal of the American Chemical Society.

- THE STABILITY RELATIONSHIP OF this compound AND METHYLENECYCLOPENTANE. Journal of the American Chemical Society.

- This compound 693-89-0 wiki. Guidechem.

- Cyclopentene, 1-methyl-. NIST WebBook.

- Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data.

- Cyclopentene, 1-methyl-. NIST WebBook.

- Thermodynamic Properties of Alkenes (Mono-Olefins Larger than C4). Journal of Physical and Chemical Reference Data.

- Stability of Alkenes. OpenOChem Learn.

- Thermal Chemistry of 1-Methyl-1-Cyclopentene and Methylene Cyclopentane on Pt(111) Surfaces: Evidence for Double-Bond Isomerization. ResearchGate.

- Heat of hydrogenation of (E)-3-methyl-2-pentene: -25.2 kcal/mol. Yale Chemistry.

- There are three isomeric methylcyclopentenes. Which compound has the smallest heat of hydrogenation?. Filo.

- Comparing heat of hydrogenation among 1-methylcycloprop-1-ene, 3-methylcycloprop-1-ene and methylenecyclopropane. ECHEMI.

- Cyclopentane, methyl-. NIST WebBook.

- 7.7: Stability of Alkenes. Chemistry LibreTexts.

- 1-methyl-1-ethylcyclopentane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics & Transport Properties Calculation.

- Hydrogenation of alkenes. Chemistry Stack Exchange.

- Alkenes: Structure and Stability. Chemistry Steps.

- How do we check the stability of an alkene?. Quora.

- In the hydroboration of this compound shown in Solved Prob... | Study Prep. Pearson+.

- Methylcyclopentane Enthalpy of Formation. Active Thermochemical Tables.

- Heat of hydrogenation vs stability of alkenes (video). Khan Academy.

- Kinetics of the Thermal Isomerization of Cyclopropene and 1-Methylcyclopropene. ElectronicsAndBooks.

- Understanding the Gas Phase Chemistry of Alkanes with First-Principles Calculations. Journal of Chemical & Engineering Data.

- Thermochemistry, thermodynamic functions, and molecular structures of some cyclic hydrocarbons. The Journal of Physical Chemistry.

- Physical and Chemical Properties of Alkenes. CK-12 Foundation.

- When this compound is reacted with H_2 using a Pt catalyst, what will be the name of the resulting. Brainly.

- Heats of hydrogenation of alkenes. YouTube.

- 6.5: Thermodynamics. Chemistry LibreTexts.

- Methylcyclopentane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics & Transport Properties Calculation.

- Thermodynamics of Cyclopentane, Methylcyclopentane and 1,cis-3-Dimethylcyclopentane: Verification of the Concept of Pseudorotation. Journal of the American Chemical Society.

- 1-methyl cyclopentene. MOPAC.

- Process for the preparation of 1-methylcyclopentane derivatives. Google Patents.

- This compound. PubChem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 4. chem-casts.com [chem-casts.com]

- 5. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 6. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 7. repositorio.ufrn.br [repositorio.ufrn.br]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Khan Academy [khanacademy.org]

- 14. brainly.com [brainly.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Computational Investigation of 1-Methylcyclopentene: Structure, Reactivity, and Spectroscopic Properties

Abstract

1-Methylcyclopentene, a cyclic alkene with the chemical formula C₆H₁₀, serves as a valuable intermediate in organic synthesis due to the reactivity imparted by its strained five-membered ring and trisubstituted double bond.[1][2] This in-depth technical guide provides a comprehensive framework for the computational study of this compound, designed for researchers, scientists, and professionals in drug development. By leveraging modern computational chemistry techniques, we can gain profound insights into its conformational landscape, reaction mechanisms, and spectroscopic signatures. This guide emphasizes the synergy between theoretical calculations and experimental data, offering a robust protocol for predicting and understanding the chemical behavior of this versatile molecule.

Introduction: The Significance of this compound

This compound is a colorless, flammable liquid characterized by a five-membered carbon ring with a methyl group attached to one of the unsaturated carbon atoms.[2][3] Its structure presents a fascinating subject for both experimental and theoretical investigation. The inherent ring strain and the presence of a reactive π-system make it a key building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.[1][4] Understanding its intrinsic properties at a molecular level is paramount for optimizing existing synthetic routes and designing novel chemical transformations.

Computational chemistry offers a powerful, non-invasive toolkit to explore the molecular intricacies of this compound. Through the application of quantum mechanical calculations, we can elucidate its electronic structure, predict its three-dimensional conformations, and map out the energetic pathways of its reactions. This guide will walk through the essential computational workflows for a thorough investigation of this compound.

Foundational Concepts in the Computational Chemistry of Alkenes

The computational study of alkenes like this compound is primarily governed by the principles of quantum mechanics.[5] The choice of theoretical method and basis set is critical for obtaining accurate and reliable results.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed for geometric optimizations and energy calculations.

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are standard choices. For higher accuracy, larger basis sets are recommended.

-

Solvation Models: To simulate chemical behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for the bulk effects of the solvent.

Conformational Analysis of the Cyclopentene Ring

The five-membered ring of this compound is not planar. It adopts puckered conformations to alleviate torsional strain.[6] The two most common conformations are the "envelope" and "twist" forms. A thorough computational analysis is essential to identify the global minimum energy structure and the energetic barriers between different conformers.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a DFT method (e.g., B3LYP/6-31G*) to locate the stationary points on the potential energy surface.

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies of all stable conformers to determine their population distribution at a given temperature.

Caption: Workflow for the computational conformational analysis of this compound.

Elucidating Reaction Mechanisms

The double bond in this compound is the primary site of its chemical reactivity, readily undergoing electrophilic addition reactions.[1][7] Computational chemistry can be used to map the entire reaction coordinate, identifying transition states and intermediates, and thereby providing a detailed mechanistic understanding.

Case Study: Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound is a classic example of an electrophilic addition reaction. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the bromide ion will add to the more substituted carbon. Computational chemistry can be used to verify this regioselectivity.

Experimental Protocol: Transition State Searching

-

Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and HBr) and the possible products (1-bromo-1-methylcyclopentane and 2-bromo-1-methylcyclopentane).

-

Transition State Guess: Generate an initial guess for the transition state structure. This can be done by performing a relaxed potential energy surface scan along the reaction coordinate or by using a transition state searching algorithm.

-

Transition State Optimization: Optimize the transition state structure using a DFT method.

-

Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and the desired product.

-

Activation Energy Calculation: Calculate the activation energy as the difference in energy between the transition state and the reactants.

Caption: Energy profile for the electrophilic addition of HBr to this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization.

Vibrational Spectroscopy (IR)

Frequency calculations not only provide thermochemical data but also yield the vibrational frequencies and intensities of the molecule. The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of this compound with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Experimental Protocol: Spectroscopic Prediction

-

Optimized Geometry: Start with the lowest energy, optimized geometry of this compound.

-

IR Spectrum Calculation: Perform a frequency calculation at the same level of theory used for the geometry optimization.

-

NMR Spectrum Calculation: Perform an NMR calculation using the GIAO method and a suitable DFT functional and basis set.

-

Data Analysis: Visualize the calculated spectra and compare them with experimental data if available.

| Computational Task | Recommended Method | Basis Set | Expected Output |

| Geometry Optimization | B3LYP or M06-2X | 6-31G* or larger | Optimized molecular structure |

| Frequency Analysis | B3LYP or M06-2X | 6-31G* or larger | Vibrational frequencies, IR spectrum, thermochemistry |

| NMR Chemical Shifts | GIAO-B3LYP | 6-311+G(2d,p) | ¹H and ¹³C chemical shifts |

| Transition State Search | QST2/QST3 or Berny | 6-31G* or larger | Transition state structure, activation energy |

Conclusion

This technical guide has outlined a comprehensive computational workflow for the in-depth study of this compound. By systematically applying the described protocols for conformational analysis, reaction mechanism elucidation, and spectroscopic prediction, researchers can gain a detailed and predictive understanding of this important cyclic alkene. The synergy between computational and experimental approaches is key to advancing our knowledge and enabling the rational design of new synthetic methodologies and functional molecules.

References

- Benchchem. (2025). A Comparative Guide to the Synthesis of this compound: Traditional vs. Novel Routes.

- Benchchem. (2025). An In-depth Technical Guide to this compound: Properties, Reactivity, and Applications.

- CymitQuimica. (n.d.). CAS 693-89-0: this compound.

- Guidechem. (n.d.). This compound 693-89-0 wiki.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Institute of Standards and Technology. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook.

- Proprep. (n.d.). Discuss the structure and reactivity of 1 methyl 1 cyclopentene in the context of alkene chemistry.

- Study.com. (n.d.). Alkene Overview, Formula & Properties.

- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.

Sources

An In-depth Technical Guide to 1-Methylcyclopentene: Safety, Handling, and Storage for Research Applications

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for 1-Methylcyclopentene (CAS No. 693-89-0), a highly flammable and reactive cyclic alkene utilized in various organic synthesis applications.[1][2] Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity within research and drug development environments. This document moves beyond standard safety data sheet (SDS) information, offering field-proven insights and explaining the causality behind each procedural recommendation.

Hazard Analysis and Risk Mitigation

This compound presents a significant hazard profile that necessitates a thorough understanding to implement effective safety controls. The primary risks are associated with its high flammability and potential for aspiration toxicity.[3][4]

1.1. Inherent Chemical Hazards

The molecular structure of this compound, a five-membered ring with a trisubstituted double bond, contributes to its reactivity and hazardous properties.[2] It is a colorless liquid with a characteristic hydrocarbon odor.[2]

The primary hazards are formally classified as:

-

Flammable Liquid, Category 2: This classification indicates that this compound is highly flammable, with a flash point of -19°C (-2.2°F).[2][5] Vapors can form explosive mixtures with air at ambient temperatures and may travel a considerable distance to an ignition source and flash back.[3][6]

-

Aspiration Toxicity, Category 1: If swallowed, there is a high risk of the liquid being aspirated into the lungs, which can be fatal.[3][4][6]

1.2. Hierarchy of Controls

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective measures to reduce or eliminate hazards.

Caption: Step-by-step experimental workflow for this compound.

Causality in Practice: The reason for grounding and bonding all metal containers and equipment during transfer is to prevent the buildup of static electricity. [3][7]this compound's low flash point means that even a small static discharge can provide sufficient energy to ignite the vapors. [3][7]Using non-sparking tools further mitigates the risk of ignition. [3][7]

Emergency Procedures

Preparedness is key to effectively managing an incident involving this compound.

3.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [3][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [3][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][7] |

| Ingestion | Do NOT induce vomiting. [1][3][9]If swallowed, immediately call a poison control center or physician. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration. [3] |

3.2. Accidental Release and Spill Cleanup

In the event of a spill, the following procedure should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Isolate: Isolate the spill area and eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces). [3][10]3. Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite. [11][10]Do not use combustible materials like paper towels.

-

Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal. [10][12]6. Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

4.1. Storage Guidelines

This compound must be stored in a designated flammables area. [1][3]The storage location should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. [3][8][9]

-